molecular formula C14H10N2O2S B14898505 (5Z)-5-(furan-2-ylmethylidene)-3-phenyl-2-thioxoimidazolidin-4-one

(5Z)-5-(furan-2-ylmethylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B14898505
M. Wt: 270.31 g/mol
InChI Key: CTIQYFQLZBZERY-XFXZXTDPSA-N
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Description

5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a furan ring, a phenyl group, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the thioxo group can produce 3-phenyl-2-thioimidazolidin-4-ol .

Scientific Research Applications

5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating that it may interfere with cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and thioxoimidazolidinone moieties. These interactions can disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-ylmethylene)-2-thioxoimidazolidin-4-one: Lacks the phenyl group but has similar reactivity.

    3-Phenyl-2-thioxoimidazolidin-4-one: Lacks the furan ring but retains the thioxoimidazolidinone structure.

    5-(Furan-2-ylmethylene)-3-phenyl-2-imidazolidinone: Similar structure but without the thioxo group.

Uniqueness

The presence of both the furan ring and the phenyl group in 5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one makes it unique compared to its analogs.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H10N2O2S/c17-13-12(9-11-7-4-8-18-11)15-14(19)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,19)/b12-9-

InChI Key

CTIQYFQLZBZERY-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S

Origin of Product

United States

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